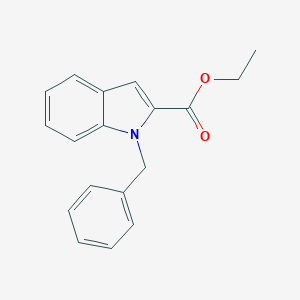
1-(4-Iodophenyl)pyrrole
Overview
Description
“1-(4-Iodophenyl)pyrrole” is a chemical compound with the molecular formula C10H8IN . It is a pyrrole derivative where the pyrrole ring is substituted at position 1 by a 4-iodophenyl group .
Molecular Structure Analysis
The molecular structure of “1-(4-Iodophenyl)pyrrole” can be represented as a pyrrole ring substituted at position 1 by a 4-iodophenyl group . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Organic Chemistry: Synthesis of Pyrrolo[1,2-f]phenanthridines
1-Arylpyrroles, including 1-(4-Iodophenyl)pyrrole, are used in the synthesis of Pyrrolo[1,2-f]phenanthridines, a type of Pyrrolo[1,2-a]quinoline derivative . These compounds have a wide range of applications in organic functional materials or pharmaceuticals .
Method of Application
The method involves a palladium-catalyzed annulative - π-extension reaction of 1- arylpyrroles using 1,2-dihalobenzenes as the coupling partners . The higher reactivity of pyrrole C2-H bond compared to C-H bonds of the aryl unit of 1-arylpyrroles allows the selective synthesis of pyrrolo[1,2-f]phenanthridines via successive palladium-catalyzed direct intermolecular followed by intramolecular direct arylation steps .
Results and Outcomes
This method allows the synthesis of pyrrolo[1,2-f]phenanthridines containing substituents at C5, C6, C7, C8, C10 and/or C11 positions . This discovery of a simple, but general route to pyrrolo[1,2-f]phenanthridine allowing to introduce useful functional groups at the desired positions has potential for both organic material and pharmaceutical chemistry .
Safety And Hazards
Future Directions
Pyrrole and its derivatives have been the focus of numerous research studies due to their diverse biological activities and their presence in many natural products . Therefore, “1-(4-Iodophenyl)pyrrole” and similar compounds may continue to be of interest in future research, particularly in the fields of medicinal chemistry and material science.
properties
IUPAC Name |
1-(4-iodophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURNAZHVQDQQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919037 | |
| Record name | 1-(4-Iodophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodophenyl)pyrrole | |
CAS RN |
92636-36-7 | |
| Record name | 92636-36-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Iodophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,6-Bis[(dimethylamino)methyl]-4-methoxyphenol](/img/structure/B184690.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![7-[3-Chloro-2-hydroxypropyl]guanine](/img/structure/B184697.png)



![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)

![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)

